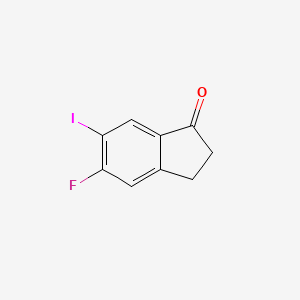
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a type of flavone, which is a subclass of flavonoids, and is characterized by its chromen-4-one backbone with hydroxyl groups at positions 5, 7, and 4’ and a methyl group at position 8. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Condensation Reaction: A condensation reaction between a phenolic aldehyde and a diketone is carried out under acidic or basic conditions to form the chromen-4-one structure.
Hydroxylation: Hydroxyl groups are introduced at specific positions through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at position 8 is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one structure can be reduced to form dihydroflavones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated, nitrated, or sulfonated flavones.
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic agent for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.
Mecanismo De Acción
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
Apigenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, lacks the methyl group at position 8.
Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, a flavanone with a similar structure but different bioactivities.
Luteolin: 5,7,3’,4’-Tetrahydroxyflavone, has an additional hydroxyl group at position 3’.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is unique due to the presence of the methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with specific molecular targets, distinguishing it from other similar flavonoids.
Propiedades
Número CAS |
5594-99-0 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 |
Clave InChI |
YXIWGOWCOPLSJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)







![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)



